molecular formula C12H9NSe B1623245 10H-Phenoselenazine CAS No. 262-05-5

10H-Phenoselenazine

Cat. No.: B1623245
CAS No.: 262-05-5
M. Wt: 246.2 g/mol
InChI Key: ILFYOWGJBKEMSK-UHFFFAOYSA-N
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Description

10H-Phenoselenazine is a heterocyclic compound containing nitrogen and selenium atoms. It is structurally similar to phenothiazines, which contain sulfur instead of selenium. This compound has gained attention due to its unique photophysical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10H-Phenoselenazine can be synthesized through an intramolecular cyclization reaction. One common method involves using (2-nitrobenzene)phenyl selenide as a reactant, which undergoes cyclization under the reduction action of triphenylphosphine in an organic solvent under nitrogen conditions . This method is known for its simplicity, high yield, and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of triphenylphosphine and organic solvents under controlled conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 10H-Phenoselenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert it back to its original state or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or selenium atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Selenoxides and other oxidized derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

10H-Phenoselenazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-Phenoselenazine involves its photophysical properties. The compound exhibits room temperature phosphorescence and thermally-activated delayed fluorescence due to the presence of selenium, which enhances its radiative decay pathways . This dual emission mechanism is crucial for its applications in optoelectronics and biological imaging.

Comparison with Similar Compounds

    Phenothiazine: Contains sulfur instead of selenium. It is widely used in pharmaceuticals and as a dye.

    Phenoxazine: Contains oxygen instead of selenium.

Uniqueness of 10H-Phenoselenazine:

    Photophysical Properties: The presence of selenium provides unique photophysical properties, such as enhanced room temperature phosphorescence and thermally-activated delayed fluorescence.

    Versatility: Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

10H-phenoselenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFYOWGJBKEMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180830
Record name 10H-Phenoselenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262-05-5
Record name 10H-Phenoselenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenoselenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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